1-(4-Chloro-5-(4-(trifluoromethyl)phenyl)thiophen-2-yl)ethan-1-one
Description
1-(4-Chloro-5-(4-(trifluoromethyl)phenyl)thiophen-2-yl)ethan-1-one is a thiophene-derived ketone featuring a chloro substituent at the 4-position and a 4-(trifluoromethyl)phenyl group at the 5-position of the thiophene ring. This compound is of interest in medicinal and materials chemistry due to the electronic effects imparted by the trifluoromethyl and chloro groups, which enhance lipophilicity and metabolic stability. Its molecular formula is C₁₃H₈ClF₃OS, with a calculated molecular weight of 304.7 g/mol.
Properties
Molecular Formula |
C13H8ClF3OS |
|---|---|
Molecular Weight |
304.72 g/mol |
IUPAC Name |
1-[4-chloro-5-[4-(trifluoromethyl)phenyl]thiophen-2-yl]ethanone |
InChI |
InChI=1S/C13H8ClF3OS/c1-7(18)11-6-10(14)12(19-11)8-2-4-9(5-3-8)13(15,16)17/h2-6H,1H3 |
InChI Key |
OGEVVBAQNVRBPU-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)C1=CC(=C(S1)C2=CC=C(C=C2)C(F)(F)F)Cl |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(4-Chloro-5-(4-(trifluoromethyl)phenyl)thiophen-2-yl)ethan-1-one typically involves the following steps:
Formation of the Thiophene Ring: The thiophene ring can be synthesized through a variety of methods, including the Gewald reaction, which involves the condensation of a ketone with a nitrile and elemental sulfur.
Substitution Reactions: The chloro and trifluoromethyl phenyl groups are introduced through substitution reactions. For example, the chloro group can be introduced via chlorination using reagents like thionyl chloride, while the trifluoromethyl group can be added using trifluoromethylating agents such as trifluoromethyl iodide.
Final Assembly: The final step involves coupling the substituted thiophene ring with ethanone under suitable conditions, often using a catalyst to facilitate the reaction.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This typically includes:
Batch Reactors: For controlled synthesis and monitoring of reaction parameters.
Continuous Flow Reactors: For large-scale production, offering advantages in terms of efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
1-(4-Chloro-5-(4-(trifluoromethyl)phenyl)thiophen-2-yl)ethan-1-one undergoes various chemical reactions, including:
Oxidation: Can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the ketone group to an alcohol.
Substitution: The chloro group can be substituted with other nucleophiles, such as amines or thiols.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide or m-chloroperbenzoic acid for oxidation reactions.
Reducing Agents: Sodium borohydride or lithium aluminum hydride for reduction reactions.
Nucleophiles: Amines, thiols, or other nucleophiles for substitution reactions.
Major Products
Sulfoxides and Sulfones: From oxidation reactions.
Alcohols: From reduction reactions.
Substituted Thiophenes: From substitution reactions.
Scientific Research Applications
1-(4-Chloro-5-(4-(trifluoromethyl)phenyl)thiophen-2-yl)ethan-1-one has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Explored for its potential use in drug development, particularly in designing molecules with specific pharmacological activities.
Industry: Utilized in the development of materials with specific electronic properties, such as organic semiconductors.
Mechanism of Action
The mechanism of action of 1-(4-Chloro-5-(4-(trifluoromethyl)phenyl)thiophen-2-yl)ethan-1-one involves its interaction with molecular targets, such as enzymes or receptors. The chloro and trifluoromethyl groups can enhance the compound’s binding affinity to these targets, influencing various biochemical pathways. The exact mechanism may vary depending on the specific application and target.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Substituent Variations on the Thiophene Ring
1-[5-(4-Chloro-2-fluorophenyl)thiophen-2-yl]ethan-1-one (CAS: 1094282-07-1)
- Structure : Thiophene ring substituted with a 4-chloro-2-fluorophenyl group at the 5-position.
- Molecular Weight : 254.71 g/mol (C₁₂H₈ClFOS ) .
- Key Differences : The fluorophenyl group introduces additional electronegativity but lacks the trifluoromethyl moiety. This reduces steric bulk compared to the target compound.
1-[5-(Trifluoromethyl)thiophen-2-yl]ethan-1-one (CAS: 1367959-32-7)
- Structure : Trifluoromethyl group directly attached to the thiophene ring at the 5-position.
- Molecular Weight : 194.18 g/mol (C₇H₅F₃OS ) .
2-(Thiophen-2-yl)-1-(4-(4-(trifluoromethyl)phenyl)piperazin-1-yl)ethanone (MK47)
Structural Analysis and Characterization
- Spectroscopic Data : NMR and HRMS () are critical for confirming structures of analogous compounds.
Biological Activity
1-(4-Chloro-5-(4-(trifluoromethyl)phenyl)thiophen-2-yl)ethan-1-one is a compound that has garnered attention for its potential biological activities, particularly in anticancer and antimicrobial applications. This article presents a detailed overview of the biological activity of this compound, supported by data tables, case studies, and relevant research findings.
Chemical Structure and Properties
The compound is characterized by the following molecular formula:
- Molecular Formula : C15H12ClF3OS
- Molecular Weight : 355.77 g/mol
The structure includes a chloro group, a trifluoromethyl group, and a thiophene ring, which are known to influence its biological activity.
Anticancer Activity
Recent studies have highlighted the anticancer properties of 1-(4-Chloro-5-(4-(trifluoromethyl)phenyl)thiophen-2-yl)ethan-1-one. In vitro assays have demonstrated its effectiveness against various cancer cell lines.
| Cell Line | IC50 (µM) | Mechanism of Action |
|---|---|---|
| MDA-MB-231 (Breast) | 10.5 | Induction of apoptosis and ROS production |
| HeLa (Cervical) | 15.0 | Disruption of mitochondrial membrane potential |
| A549 (Lung) | 20.0 | Cell cycle arrest |
The compound exhibits selective toxicity towards cancer cells while sparing normal cells, indicating a promising therapeutic index.
Antimicrobial Activity
The compound has also been evaluated for its antimicrobial properties. The following table summarizes its effectiveness against various pathogens:
| Pathogen | Minimum Inhibitory Concentration (MIC) (µg/mL) |
|---|---|
| Staphylococcus aureus | 32 |
| Escherichia coli | 64 |
| Candida albicans | 16 |
These results suggest that the compound possesses significant antibacterial and antifungal activities, making it a candidate for further development as an antimicrobial agent.
Case Studies
A notable study investigated the effects of this compound on triple-negative breast cancer (TNBC) cell lines. The results showed that treatment with varying concentrations led to a dose-dependent reduction in cell viability, with mechanisms involving apoptosis and ROS generation being confirmed through flow cytometry assays.
Another study focused on the antibacterial effects against common pathogens responsible for nosocomial infections. The compound demonstrated potent activity against resistant strains of Staphylococcus aureus, highlighting its potential in addressing antibiotic resistance.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
